

Application Notes: Elf18 as a Tool to Study PAMP-Triggered Immunity (PTI)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Elf18	
Cat. No.:	B12370527	Get Quote

Introduction

PAMP-triggered immunity (PTI) constitutes the first line of inducible defense in plants against invading microbes. This immune response is initiated by the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs) by cell surface-localized Pattern Recognition Receptors (PRRs).[1][2] One of the most well-characterized PAMPs is **Elf18**, an 18-amino-acid peptide derived from the N-terminus of the highly conserved bacterial Elongation Factor Tu (EF-Tu).[3][4] In Arabidopsis thaliana and other Brassicaceae species, **Elf18** is perceived by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) EF-TU RECEPTOR (EFR).[1][5] The specific and robust nature of the **Elf18**-EFR interaction makes **Elf18** an invaluable tool for researchers studying the mechanisms of plant immunity, from receptor activation to downstream signaling and defense gene expression.

These application notes provide an overview of the **Elf18**-induced PTI signaling pathway and detailed protocols for key assays used to quantify the plant immune response.

The Elf18-EFR Signaling Pathway

The perception of **Elf18** by its cognate receptor EFR initiates a rapid and complex signaling cascade. Upon binding **Elf18**, EFR forms a complex with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1).[6] This association leads to the activation of the receptor kinase domains and the subsequent phosphorylation of downstream components, including receptor-like cytoplasmic kinases (RLCKs).[7]



This initial signaling cascade triggers a series of hallmark PTI responses:

- Ion Fluxes: A rapid influx of Ca²⁺ into the cytosol.
- Oxidative Burst: The production of reactive oxygen species (ROS), primarily by the NADPH oxidase RBOHD.[8][9]
- MAPK Activation: Activation of Mitogen-Activated Protein Kinase (MAPK) cascades, which
 are crucial for relaying the signal to the nucleus.[10][11]
- Transcriptional Reprogramming: Large-scale changes in gene expression, leading to the production of defense-related proteins and antimicrobial compounds.[5][10]
- Hormonal Changes: Biosynthesis of defense-related phytohormones like ethylene and salicylic acid (SA).[3][12]
- Physiological Responses: Stomatal closure to prevent pathogen entry and callose deposition to reinforce the cell wall.[12]

These coordinated responses culminate in an enhanced resistance to pathogen infection.[3]

Caption: A simplified model of the **Elf18**-EFR signaling cascade in plants.

Experimental Protocols and Data

The following sections provide detailed protocols for robust and commonly used assays to measure **Elf18**-induced PTI. Quantitative data from published studies are summarized in tables for easy reference.

Table 1: Typical Elf18 Concentrations for PTI Assays



Assay	Plant System	Elf18 Concentration	Reference(s)
ROS Burst	Arabidopsis thaliana leaf discs	100 nM - 1 μM	[12][13][14]
MAPK Activation	Arabidopsis thaliana seedlings	1 μΜ	[12][15]
Gene Expression (qRT-PCR)	Arabidopsis thaliana seedlings	1 μM - 5 μM	[5][12][16]
Seedling Growth Inhibition	Arabidopsis thaliana seedlings	50 nM - 1 μM	[6][13][17]
Callose Deposition	Arabidopsis thaliana seedlings	1 μΜ	[12]

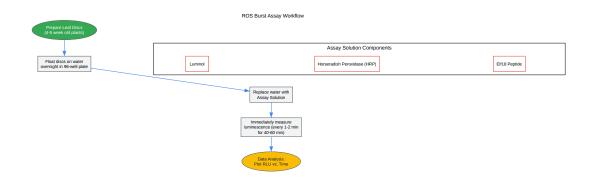
Table 2: Key Readouts and Timing in Elf18-Induced PTI

Response	Typical Time of Measurement	Method of Detection	Reference(s)
ROS Burst	2 - 20 minutes post- treatment	Luminol-based chemiluminescence	[9][14][18]
MAPK Phosphorylation	5 - 45 minutes post- treatment	Western Blot (anti- p44/42 MAPK)	[11][12][15]
ELENA1 Gene Expression	Peak at 12 hours post-treatment	qRT-PCR	[5]
PR1 Gene Expression	10 - 24 hours post- treatment	qRT-PCR	[5][12]
Seedling Growth Inhibition	7 - 10 days post- treatment	Fresh weight measurement	[6][17]

Protocol 1: Reactive Oxygen Species (ROS) Burst Assay



This assay quantifies the rapid production of H₂O₂ in leaf tissue following elicitor treatment, using a luminol-peroxidase-based chemiluminescence system.[8][18]



Click to download full resolution via product page

Caption: Experimental workflow for the luminol-based ROS burst assay.

Materials:

- 4- to 5-week-old Arabidopsis thaliana plants
- Luminol (e.g., Sigma-Aldrich L-012)
- Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich P8250)
- **Elf18** peptide (synthesized, >95% purity)
- White 96-well microplate
- Plate luminometer with injectors
- · Deionized water

Procedure:

 Plant Material: Use a cork borer (4-5 mm diameter) to cut leaf discs from the leaves of healthy, soil-grown plants. Avoid the midvein.



- Overnight Incubation: Transfer one leaf disc into each well of a white 96-well plate containing 100 μ L of sterile water. Let the plate incubate at room temperature overnight in the dark to allow the wound response to subside.
- Reagent Preparation (on the day of the assay):
 - Luminol Stock (500x): Prepare a 15 mg/mL solution in DMSO. Store aliquots at -20°C.[14]
 - HRP Stock (500x): Prepare a 10 mg/mL solution in water. Store aliquots at -20°C.
 - Elf18 Stock (1 mM): Dissolve Elf18 in sterile water. Store aliquots at -20°C.
 - Assay Solution (2x): For each mL of final solution, mix 20 μL of HRP stock, 20 μL of Luminol stock, and the required volume of Elf18 stock (e.g., 0.2 μL of 1 mM stock for a final concentration of 100 nM). Bring to 1 mL with sterile water. Prepare a "mock" solution without Elf18 as a negative control.
- Measurement:
 - Carefully remove the water from the wells.
 - Using a multichannel pipette or luminometer injectors, add 100 μL of the 2x Assay Solution to each well.
 - Immediately place the plate in the luminometer and start recording luminescence (Relative Light Units, RLU) at 1- to 2-minute intervals for at least 40-60 minutes.[9][15]
- Data Analysis: Plot the average RLU for each treatment against time. The total ROS
 production can be calculated as the cumulative RLU over the measurement period.

Protocol 2: MAPK Activation Assay

This protocol detects the phosphorylation of MAP kinases (e.g., MPK3, MPK6) as an indicator of upstream PTI signaling activation. The most common method is Western blotting using a phospho-specific antibody.[19]





Click to download full resolution via product page

Caption: Experimental workflow for the MAPK activation Western blot assay.

Materials:

- 10- to 14-day-old Arabidopsis seedlings grown in liquid Murashige and Skoog (MS) medium.
- Elf18 peptide (1 μM working solution).
- · Liquid nitrogen.
- Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- SDS-PAGE equipment and reagents.
- · Western blot equipment and reagents.
- Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #9101).
- Secondary antibody: HRP-conjugated anti-rabbit IgG.
- Chemiluminescent substrate (ECL).

Procedure:

Methodological & Application





- Plant Growth and Treatment: Grow seedlings in flasks with liquid MS medium under constant light with gentle shaking.
- Elicitation: Add **Elf18** to a final concentration of 1 μM.[12][15] Collect seedlings at various time points (e.g., 0, 5, 15, 30, 45 minutes).[11][15] The 0-minute time point serves as the untreated control.
- Sample Collection: For each time point, quickly blot the seedlings dry, transfer to a 2 mL tube, and flash-freeze in liquid nitrogen. Store at -80°C.
- Protein Extraction: Grind the frozen tissue to a fine powder. Add ice-cold extraction buffer, vortex thoroughly, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the total protein.
- Quantification: Determine the protein concentration of each sample using a standard method (e.g., Bradford or BCA assay).
- · Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μg) from each time point using SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-p44/42 MAPK antibody overnight at 4°C, following the manufacturer's recommended dilution.
 - Wash the membrane extensively with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again.
- Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager. An increase in band intensity at ~42-44 kDa indicates MAPK phosphorylation. A



loading control (e.g., Coomassie stain or an antibody against a housekeeping protein like actin) should be used to ensure equal protein loading.[15]

Protocol 3: Defense Gene Expression Analysis (qRT-PCR)

This protocol measures the transcript abundance of defense-related genes that are induced by **Elf18** treatment, providing a downstream readout of PTI activation.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. EF-Tu receptor Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The N Terminus of Bacterial Elongation Factor Tu Elicits Innate Immunity in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elf18 SB PEPTIDE [sb-peptide.com]

Methodological & Application





- 5. ELF18-INDUCED LONG-NONCODING RNA Associates with Mediator to Enhance Expression of Innate Immune Response Genes in Arabidopsis PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. berthold.com [berthold.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Specific ER quality control components required for biogenesis of the plant innate immune receptor EFR PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [bio-protocol.org]
- 15. Arabidopsis translation initiation factor binding protein CBE1 negatively regulates accumulation of the NADPH oxidase respiratory burst oxidase homolog D - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [en.bio-protocol.org]
- 19. cytekbio.com [cytekbio.com]
- To cite this document: BenchChem. [Application Notes: Elf18 as a Tool to Study PAMP-Triggered Immunity (PTI)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370527#elf18-as-a-tool-to-study-pamp-triggered-immunity-pti]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com